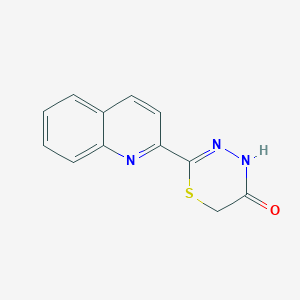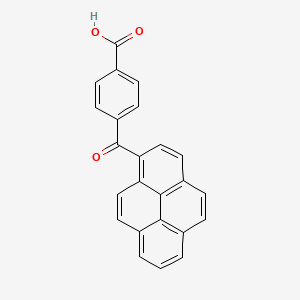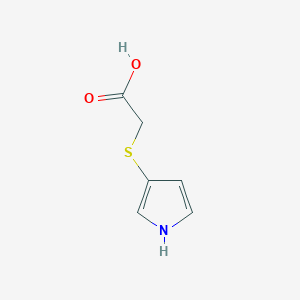
2-(1H-pyrrol-3-ylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-3-ylsulfanyl)acetic acid is an organic compound that features a pyrrole ring substituted with a sulfanyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for 2-(1H-pyrrol-3-ylsulfanyl)acetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrrol-3-ylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
2-(1H-pyrrol-3-ylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrrol-3-ylsulfanyl)acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The pyrrole ring can also interact with enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-pyrrol-2-yl)acetic acid
- (1H-pyrrol-2-ylsulfanyl)propionic acid
- 1,1′-(hexane-1,6-diyl)bis(1H-pyrrol-2-ylsulfanyl)acetic acid
Uniqueness
2-(1H-pyrrol-3-ylsulfanyl)acetic acid is unique due to the specific positioning of the sulfanyl group on the pyrrole ring, which can influence its reactivity and interactions compared to other similar compounds .
Propriétés
Numéro CAS |
89597-76-2 |
|---|---|
Formule moléculaire |
C6H7NO2S |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
2-(1H-pyrrol-3-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)4-10-5-1-2-7-3-5/h1-3,7H,4H2,(H,8,9) |
Clé InChI |
DCWVBIXUDNGORX-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C1SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



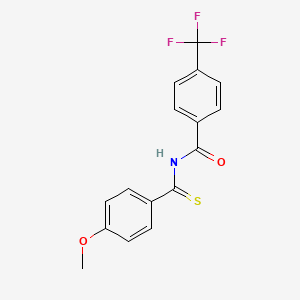
![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
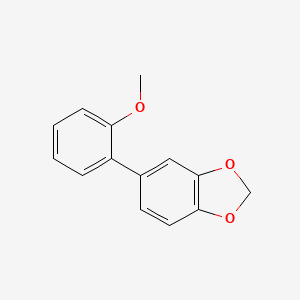
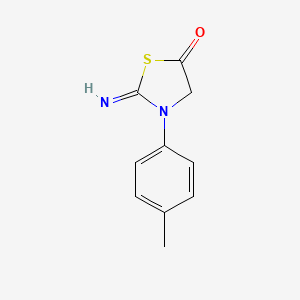


![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
